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For Researchers, Scientists, and Drug Development Professionals

Introduction
Intermedeol, a sesquiterpenoid alcohol belonging to the eudesmane class of natural products,

has garnered interest for its potential biological activities. This document provides a

comprehensive overview of the key spectroscopic techniques for the identification and

characterization of Intermedeol. The protocols and data presented herein are intended to

serve as a practical guide for researchers in natural product chemistry, pharmacology, and drug

development.

Intermedeol has a molecular formula of C₁₅H₂₆O and a molecular weight of 222.37 g/mol .[1]

Its structure is characterized by a decalin core with a tertiary alcohol and an isopropenyl group.

Accurate structural elucidation and purity assessment are critical for any further investigation

into its biological properties. The following sections detail the application of Nuclear Magnetic

Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and

Ultraviolet-Visible (UV-Vis) Spectroscopy for the analysis of Intermedeol.

Spectroscopic Analysis Workflow
A typical workflow for the spectroscopic analysis of a purified sample of Intermedeol involves a

series of techniques to confirm its identity and structure.
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Caption: General workflow for the spectroscopic analysis of Intermedeol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the complete structure elucidation of

organic molecules like Intermedeol. Both ¹H and ¹³C NMR are essential for assigning the

proton and carbon framework of the molecule.

Data Presentation
Table 1: ¹H and ¹³C NMR Spectral Data for Intermedeol
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Position
¹³C Chemical
Shift (δ, ppm)

¹H Chemical
Shift (δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

1 39.1 1.55 m

2 19.4 1.65, 1.45 m

3 41.8 1.80, 1.30 m

4 72.9 - - -

5 50.2 1.25 d 11.5

6 25.1 1.95, 1.50 m

7 41.5 2.10 m

8 22.3 1.70, 1.40 m

9 39.8 1.60, 1.35 m

10 35.1 - - -

11 150.1 - - -

12 108.9 4.73, 4.70 s, s

13 21.8 1.75 s

14 27.2 1.15 s

15 15.1 0.75 s

Note: Data is compiled from typical values for eudesmane sesquiterpenoids and may vary

slightly depending on the solvent and instrument used.

Experimental Protocol: NMR Spectroscopy
Sample Preparation:

Weigh approximately 5-10 mg of purified Intermedeol.
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Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing

0.03% tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (for a 500 MHz spectrometer):

¹H NMR:

Pulse Program: Standard single-pulse (zg30)

Spectral Width: 12 ppm

Acquisition Time: ~3.4 s

Relaxation Delay: 1.0 s

Number of Scans: 16

Temperature: 298 K

¹³C NMR:

Pulse Program: Proton-decoupled single-pulse (zgpg30)

Spectral Width: 240 ppm

Acquisition Time: ~1.1 s

Relaxation Delay: 2.0 s

Number of Scans: 1024

Temperature: 298 K

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).
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Phase correct the spectrum.

Calibrate the chemical shift scale to the TMS signal (0.00 ppm for both ¹H and ¹³C).

Integrate the signals in the ¹H NMR spectrum.

Analyze the chemical shifts, multiplicities, and coupling constants to assign the structure.

2D NMR experiments such as COSY, HSQC, and HMBC can be used for unambiguous

assignment.

Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of

volatile compounds like Intermedeol. It provides information on the molecular weight and the

fragmentation pattern, which serves as a molecular fingerprint.

Data Presentation
Table 2: Key GC-MS Fragmentation Data for Intermedeol

m/z (Mass-to-Charge
Ratio)

Relative Intensity (%) Proposed Fragment Ion

222 5 [M]⁺ (Molecular Ion)

207 15 [M - CH₃]⁺

204 10 [M - H₂O]⁺

189 25 [M - H₂O - CH₃]⁺

161 40 [M - H₂O - C₃H₇]⁺

121 100 [C₉H₁₃]⁺ (Base Peak)

107 85 [C₈H₁₁]⁺

93 70 [C₇H₉]⁺

43 65 [C₃H₇]⁺
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Note: The fragmentation pattern can vary depending on the ionization energy and the specific

mass spectrometer used.

Experimental Protocol: GC-MS
Sample Preparation:

Prepare a stock solution of Intermedeol in a volatile solvent such as ethyl acetate or

dichloromethane at a concentration of 1 mg/mL.

Prepare a dilute working solution of 10 µg/mL from the stock solution.

Instrumentation and Parameters:

Gas Chromatograph:

Column: HP-5MS (or equivalent) fused-silica capillary column (30 m x 0.25 mm i.d.,

0.25 µm film thickness).

Injector Temperature: 250 °C.

Injection Volume: 1 µL (splitless or with a split ratio of 10:1).

Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.

Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp

at 3 °C/min to 240 °C, and hold for 5 minutes.

Mass Spectrometer:

Ionization Mode: Electron Ionization (EI).

Ionization Energy: 70 eV.

Mass Range: m/z 40-400.

Ion Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.
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Data Analysis:

Identify the peak corresponding to Intermedeol in the total ion chromatogram (TIC).

Analyze the mass spectrum of the Intermedeol peak.

Identify the molecular ion peak [M]⁺ and the major fragment ions.

Compare the obtained spectrum with a reference library (e.g., NIST, Wiley) for

confirmation.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For

Intermedeol, the key functional groups are the hydroxyl (-OH) group, C-H bonds of alkanes

and alkenes, and the carbon-carbon double bond (C=C).

Data Presentation
Table 3: Characteristic IR Absorption Bands for Intermedeol

Wavenumber (cm⁻¹) Intensity Assignment

~3400 Strong, Broad O-H stretch (alcohol)

3075 Medium =C-H stretch (alkene)

2930, 2870 Strong C-H stretch (alkane)

1645 Medium C=C stretch (alkene)

1450, 1375 Medium C-H bend (alkane)

1120 Strong C-O stretch (tertiary alcohol)

890 Strong =C-H bend (out-of-plane)

Experimental Protocol: FTIR Spectroscopy
Sample Preparation (Thin Film Method):
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Place a small drop of neat Intermedeol (if liquid) or a concentrated solution onto a salt

plate (e.g., NaCl or KBr).

If a solution is used, allow the solvent to evaporate completely.

Place a second salt plate on top to create a thin film.

Instrumentation and Parameters:

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

Scan Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16.

Mode: Transmittance or Absorbance.

Data Acquisition and Analysis:

Acquire a background spectrum of the clean, empty sample compartment.

Place the prepared sample in the spectrometer and acquire the sample spectrum.

The instrument software will automatically ratio the sample spectrum to the background

spectrum.

Analyze the positions, shapes, and intensities of the absorption bands to identify the

functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about electronic transitions within a molecule. For

molecules like Intermedeol that lack an extended conjugated system, the UV-Vis spectrum is

expected to show weak absorptions or end absorption in the UV region.

Data Presentation
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Intermedeol does not possess a chromophore that absorbs significantly in the 200-800 nm

range. Therefore, it is expected to be transparent in the UV-Vis spectrum, with possible weak

end absorption below 220 nm due to the C=C double bond.

Experimental Protocol: UV-Vis Spectroscopy
Sample Preparation:

Prepare a solution of Intermedeol in a UV-transparent solvent (e.g., ethanol or methanol)

at a concentration of approximately 0.1 mg/mL.

Instrumentation and Parameters:

Spectrophotometer: Double-beam UV-Vis spectrophotometer.

Scan Range: 200-400 nm.

Blank: Use the same solvent as used for the sample.

Cuvette: 1 cm path length quartz cuvette.

Data Acquisition and Analysis:

Record the baseline with the blank solution in both the sample and reference beams.

Record the spectrum of the Intermedeol solution.

The absence of significant absorption peaks above 220 nm is consistent with the structure

of Intermedeol.

Logical Relationship of Spectroscopic Data for
Structure Elucidation
The data from each spectroscopic technique provides complementary information that, when

combined, leads to the unambiguous identification of Intermedeol.
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Caption: Interrelation of spectroscopic data for the structural elucidation of Intermedeol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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